(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one
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Overview
Description
®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a pyrrolo[3,2,1-de][1,5]naphthyridin core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorine atom. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through a tandem selective ring-opening of oxirane and Friedel–Crafts alkylation.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine atom can enhance binding affinity and specificity .
Medicine
In medicine, ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one could be investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design .
Industry
In the industrial sector, this compound may be utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of ®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The spirocyclic structure provides rigidity, which can influence the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spirocyclic compound used in OLEDs.
Benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones: Compounds with similar spirocyclic structures used in various chemical applications.
Uniqueness
®-3’-Fluorospiro[oxirane-2,4’-pyrrolo[3,2,1-de][1,5]naphthyridin]-7’(5’H)-one is unique due to its combination of a fluorine atom, an oxirane ring, and a pyrrolo[3,2,1-de][1,5]naphthyridin core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
(3R)-5-fluorospiro[1,7-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-3,2'-oxirane]-11-one |
InChI |
InChI=1S/C11H7FN2O2/c12-6-3-13-7-1-2-8(15)14-4-11(5-16-11)9(6)10(7)14/h1-3H,4-5H2/t11-/m1/s1 |
InChI Key |
XPQPIEUCWPHEBU-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@@]2(CO2)C3=C4N1C(=O)C=CC4=NC=C3F |
Canonical SMILES |
C1C2(CO2)C3=C4N1C(=O)C=CC4=NC=C3F |
Origin of Product |
United States |
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